Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

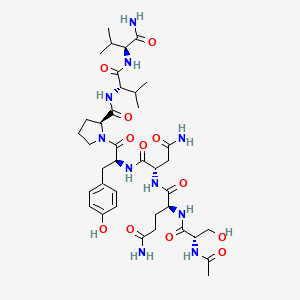

C38H58N10O12 |

|---|---|

Poids moléculaire |

846.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)/t23-,24-,25-,26-,27-,30-,31-/m0/s1 |

Clé InChI |

XYZIULLGTDZPIP-FPDJDMDVSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C |

SMILES canonique |

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 as a Substrate for HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, also denoted as Ac-SQNYPVV-NH2, is a synthetic heptapeptide (B1575542) that serves as a crucial tool in the study of Human Immunodeficiency Virus Type 1 (HIV-1) protease. This enzyme is a critical target for antiretroviral therapy, as it is essential for the maturation of the virus. This document provides a comprehensive overview of the function of this compound, its kinetic parameters, and detailed protocols for its use in HIV-1 protease assays.

Core Function: A Substrate for HIV-1 Protease

The primary and well-documented function of this compound is to act as a specific substrate for the HIV-1 protease, a retroviral aspartyl protease.[1][2][3][4] In the viral life cycle, HIV-1 protease cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. The sequence of this compound mimics a natural cleavage site within these polyproteins.

The cleavage of this peptide by HIV-1 protease occurs specifically between the tyrosine (Tyr) and proline (Pro) residues. This enzymatic action is central to its application in research and drug development, primarily in assays designed to quantify the activity and inhibition of HIV-1 protease.[1][2]

Quantitative Data

The enzymatic interaction between this compound and HIV-1 protease has been characterized by specific kinetic parameters. This data is essential for comparative studies of protease activity and inhibitor efficacy.

| Parameter | Value | Enzyme |

| Michaelis Constant (KM) | 5.5 mM | HIV-1 Protease |

| Catalytic Constant (kcat) | 54 s-1 | HIV-1 Protease |

Table 1: Kinetic Parameters for the Cleavage of this compound by HIV-1 Protease.[4]

Signaling Pathway: Enzymatic Cleavage by HIV-1 Protease

The interaction between this compound and HIV-1 protease is not a signaling pathway in the traditional sense but rather a direct enzymatic reaction. The following diagram illustrates the cleavage process.

Experimental Protocols

The following is a generalized yet detailed protocol for a typical HIV-1 protease activity assay using this compound. This protocol is a synthesis of common methodologies and may require optimization for specific experimental conditions.

Objective

To determine the enzymatic activity of HIV-1 protease by measuring the cleavage of the substrate this compound.

Materials

-

Recombinant HIV-1 Protease

-

This compound (Substrate)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% PEG-8000, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Quenching Solution (e.g., 10% Acetic Acid)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water)

-

Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

Experimental Workflow

References

An In-depth Technical Guide to the HIV-1 Protease Substrate: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions, making the HIV-1 protease a prime target for antiretroviral therapy. The development of potent and specific protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART).

Central to the research and development of these inhibitors is the use of synthetic peptide substrates that mimic the natural cleavage sites of the viral polyproteins. One such key substrate is the heptapeptide (B1575542) Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2). This peptide corresponds to the p17/p24 cleavage site in the Gag polyprotein. Its defined sequence and susceptibility to cleavage by HIV-1 protease make it an invaluable tool for in vitro enzyme characterization, inhibitor screening, and kinetic analysis.

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and experimental application of this compound. It is intended to serve as a detailed resource for researchers in the fields of virology, enzymology, and medicinal chemistry.

Biochemical Properties and Kinetic Data

The heptapeptide this compound serves as a reliable substrate for determining the kinetic parameters of HIV-1 protease activity. The cleavage of the peptide occurs at the Tyrosine-Proline scissile bond.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this substrate.

| Parameter | Value | Notes |

| Molecular Formula | C₃₈H₅₈N₁₀O₁₂ | |

| Molecular Weight | 846.93 g/mol | |

| Sequence (3-letter) | This compound | The N-terminus is acetylated and the C-terminus is amidated to prevent exopeptidase activity and mimic the peptide bond. |

| Sequence (1-letter) | Ac-SQNYPVV-NH2 |

Table 1: Physicochemical Properties of this compound

| Kinetic Parameter | Reported Value | Reference |

| K_m_ | 5.5 mM | |

| k_cat | 54 s⁻¹ | [1] |

Table 2: Kinetic Parameters for the Cleavage of this compound by HIV-1 Protease

| Inhibitor | Representative K_i_ (nM) | Notes |

| Lopinavir | 0.015 - 1.6 | Ki values are highly dependent on the specific substrate and assay conditions. These are representative values from various studies. |

| Ritonavir | 0.015 - 1.5 | Often used as a pharmacokinetic booster for other protease inhibitors. |

| Saquinavir | 0.12 - 5.0 | One of the first-generation HIV-1 protease inhibitors. |

Table 3: Representative Inhibition Constants (K_i_) of Common HIV-1 Protease Inhibitors (Note: These values are illustrative and may not have been determined using Ac-SQNYPVV-NH2 specifically, but with similar substrates).

Experimental Protocols

Synthesis of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-amino acids with side-chain protection: Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Acetylation reagent: Acetic anhydride (B1165640), DIPEA in DMF

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Valine):

-

Pre-activate Fmoc-Val-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the amino acid solution.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Val, Pro, Tyr(tBu), Asn(Trt), Gln(Trt), and Ser(tBu).

-

N-terminal Acetylation: After the final Fmoc deprotection of Serine, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Purification by Reverse-Phase HPLC

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (B52724)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of acetonitrile if necessary to aid solubility.

-

Purification Gradient:

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved crude peptide.

-

Apply a linear gradient from 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

-

Monitor the elution at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization of the Synthetic Peptide

Mass Spectrometry:

-

Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS. The expected monoisotopic mass should be observed.

Amino Acid Analysis:

-

Perform amino acid analysis to confirm the amino acid composition and quantify the peptide.

HIV-1 Protease Activity Assay (HPLC-based)

This protocol describes a method to determine the kinetic parameters of HIV-1 protease by monitoring the cleavage of Ac-SQNYPVV-NH2 using HPLC.

Materials:

-

Recombinant HIV-1 protease

-

This compound substrate stock solution (in DMSO or assay buffer)

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7

-

Quenching Solution: 10% Acetic Acid

-

Analytical HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected K_m_).

-

In a temperature-controlled microplate or microcentrifuge tubes, pre-incubate the substrate dilutions at 37°C.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a fixed, known concentration of HIV-1 protease to each substrate dilution. The final enzyme concentration should be in the nanomolar range and chosen to ensure linear product formation over the desired time course.

-

Incubate the reactions at 37°C.

-

-

Time-Point Quenching: At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot from each reaction and immediately quench it by adding it to the quenching solution.

-

HPLC Analysis:

-

Inject the quenched samples onto the analytical C18 column.

-

Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the substrate from the cleavage products (Ac-SQNY and PVV-NH2).

-

Monitor the elution at 220 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the substrate and one of the products.

-

Generate a standard curve for the product peptide to convert peak area to molar concentration.

-

For each substrate concentration, plot the product concentration against time to determine the initial velocity (v₀).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Calculate k_cat_ from V_max_ and the enzyme concentration.

-

Mandatory Visualizations

Caption: Workflow for the synthesis, purification, and use of Ac-SQNYPVV-NH2 in HIV-1 protease assays.

Caption: Logical workflow for determining the Ki of an HIV-1 protease inhibitor.

References

The Discovery and History of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A Key Substrate in HIV-1 Protease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heptapeptide (B1575542), Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, has played a pivotal role in the scientific struggle against the human immunodeficiency virus (HIV). Its design and synthesis in the late 1980s were instrumental in the characterization of the HIV-1 protease, an enzyme essential for viral maturation and replication. This technical guide delves into the discovery, history, and biochemical applications of this crucial research tool. We will explore its rational design, based on the natural cleavage sites of the viral Gag polyprotein, and detail the experimental protocols for its synthesis and use in enzymatic assays. Furthermore, this guide presents key quantitative data regarding its interaction with HIV-1 protease and illustrates the underlying biochemical pathways.

Introduction: The Dawn of HIV Protease Research

The emergence of the acquired immunodeficiency syndrome (AIDS) in the 1980s spurred an intense global research effort to understand and combat its causative agent, the human immunodeficiency virus (HIV). A critical breakthrough in this endeavor was the identification and characterization of the HIV-1 protease, an aspartic protease responsible for cleaving newly synthesized viral polyproteins into their functional protein components. This proteolytic processing is an essential step in the viral life cycle, making the protease a prime target for therapeutic intervention.

To study the activity of this enzyme and to screen for potential inhibitors, researchers required well-defined, reliable substrates. This need led to the rational design and synthesis of peptide sequences that mimic the natural cleavage sites within the HIV-1 Gag and Gag-Pol polyproteins. Among these, the acetylated and amidated heptapeptide, this compound, emerged as a widely used substrate.

Discovery and Rational Design

The sequence of this compound was not arbitrary. It was meticulously designed to replicate the p17/p24 cleavage site within the HIV-1 Gag polyprotein. The Gag polyprotein is a precursor molecule that is cleaved by HIV-1 protease to yield several structural proteins, including the matrix protein (p17) and the capsid protein (p24). The cleavage between these two proteins is a crucial step in the formation of a mature and infectious virion.

In a seminal 1989 paper, Moore et al. reported that oligopeptides containing the consensus retroviral protease cleavage sequence Ser/Thr-X-Y-Tyr/Phe-Pro are effective substrates for the purified recombinant HIV-1 protease.[1] Their work established that a heptapeptide spanning the P4 to P3' residues (using the Schechter and Berger nomenclature) is the minimal sequence that serves as a good substrate.[1] The peptide this compound fits this model perfectly, with the Tyr-Pro bond representing the scissile bond that is cleaved by the protease.

The N-terminal acetylation and C-terminal amidation of the peptide serve to neutralize the terminal charges, making the synthetic peptide more representative of an internal peptide bond within a larger protein. This modification prevents unwanted interactions and ensures that the observed enzymatic activity is specific to the internal sequence.

Quantitative Data

The interaction between this compound and HIV-1 protease has been quantitatively characterized, providing essential parameters for enzymatic studies and inhibitor screening.

| Parameter | Value | Enzyme | Reference |

| Michaelis Constant (Km) | 2.1 mM | HIV-1 Protease | [1] |

Table 1: Kinetic parameter for the cleavage of this compound by HIV-1 Protease.

Experimental Protocols

Synthesis of this compound

The synthesis of this heptapeptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Principle: The peptide is assembled step-wise on a solid support (resin), starting from the C-terminal amino acid. The N-terminus of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the coupling of the next amino acid. Side-chain functional groups of the amino acids are protected with acid-labile groups.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Acetic anhydride (B1165640) for N-terminal acetylation

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Deprotect the resin using 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Couple Fmoc-Val-OH using HBTU and DIPEA in DMF.

-

Wash the resin with DMF.

-

-

Chain Elongation (Cycles for each subsequent amino acid):

-

Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Val-OH, Fmoc-Pro-OH, etc.) with HBTU and DIPEA and couple it to the growing peptide chain.

-

Washing: Wash the resin with DMF.

-

-

N-terminal Acetylation:

-

After the final coupling (Fmoc-Ser(tBu)-OH), deprotect the N-terminus.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminal serine.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

HIV-1 Protease Activity Assay

The cleavage of this compound by HIV-1 protease can be monitored using RP-HPLC.

Principle: The enzymatic reaction is initiated by adding the protease to a solution of the peptide substrate. The reaction is stopped at various time points, and the reaction mixture is analyzed by RP-HPLC. The substrate and its two cleavage products (Ac-Ser-Gln-Asn-Tyr-NH2 and Pro-Val-Val-NH2) will have different retention times, allowing for their separation and quantification. The rate of product formation is used to determine the enzyme's activity.

Materials:

-

Purified recombinant HIV-1 protease

-

This compound substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system with a C18 column

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in water with 0.1% TFA)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the substrate dissolved in the assay buffer at a known concentration.

-

Enzyme Addition: Initiate the reaction by adding a small volume of a stock solution of HIV-1 protease to the reaction mixture.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).

-

Time Points: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction in each aliquot by adding the quenching solution.

-

HPLC Analysis:

-

Inject the quenched samples into the RP-HPLC system.

-

Separate the substrate and products using a suitable gradient of the mobile phase.

-

Monitor the elution profile by detecting the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak areas of the substrate and/or one of the products at each time point.

-

Plot the concentration of the product formed against time to determine the initial reaction velocity.

-

For kinetic parameter determination (Km), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Conclusion

The development of this compound was a landmark achievement in the early days of HIV research. As a stable, reliable, and specific substrate, it empowered scientists to elucidate the enzymatic mechanism of HIV-1 protease and to develop high-throughput screening assays for potential inhibitors. The knowledge gained from studies utilizing this peptide and its analogs directly contributed to the successful development of protease inhibitors, a class of antiretroviral drugs that have transformed the treatment of AIDS. This technical guide provides a comprehensive overview of this historically significant peptide, offering both the foundational knowledge and the practical details necessary for its continued use in research and drug development.

References

Technical Guide: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (CAS No. 121822-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the synthetic peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, identified by CAS number 121822-32-0. This heptapeptide, also known by its single-letter code Ac-SQNYPVV-NH2, is a well-characterized substrate for the Human Immunodeficiency Virus type 1 (HIV-1) protease. Its specific cleavage between the tyrosine and proline residues makes it an invaluable tool in the research and development of antiretroviral therapies. This guide will detail its physicochemical properties, provide in-depth experimental protocols for its synthesis and use in enzymatic assays, and illustrate key processes through diagrams.

Physicochemical and Biological Properties

This compound is a synthetic peptide that serves as a specific substrate for HIV-1 protease, a key enzyme in the viral life cycle. The enzyme-catalyzed hydrolysis of the Tyr-Pro bond is a critical step in the maturation of the virus, and this peptide mimics a natural cleavage site within the viral Gag-Pol polyprotein.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 121822-32-0 | [1][2] |

| Molecular Formula | C₃₈H₅₈N₁₀O₁₂ | [3] |

| Molecular Weight | 846.93 g/mol | [3] |

| Sequence (3-Letter) | This compound | |

| Sequence (1-Letter) | Ac-SQNYPVV-NH2 | [3] |

| Biological Target | HIV-1 Protease | [3] |

| Kinetic Parameters | ||

| KM | 5.5 mM | |

| kcat | 54 s-1 | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥95% | |

| Solubility | Soluble in water and DMSO |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and use of this compound in a typical HIV-1 protease activity assay.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of this compound is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

3.1.1 Materials and Reagents

-

Rink Amide resin (e.g., Rink Amide AM resin, 100-200 mesh)

-

Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Acetylation reagent: Acetic anhydride (B1165640), DIPEA in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

-

Washing solvents: DMF, DCM, Methanol

3.1.2 Synthesis Procedure

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling (Valine):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate Fmoc-Val-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation (Val, Pro, Tyr, Asn, Gln, Ser):

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Pro, Tyr(tBu), Asn(Trt), Gln(Trt), Ser(tBu)).

-

Note on Asn and Gln Coupling: The use of Trityl (Trt) side-chain protection for Asparagine and Glutamine is crucial to prevent dehydration of the side-chain amide to a nitrile during activation, which is a common side reaction.[4][5]

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal Serine, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Peptide Purification and Characterization

3.2.1 Purification by Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a flow rate of 4-5 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A and inject it onto the column. Collect fractions corresponding to the major peak. Lyophilize the pure fractions to obtain the final product as a white fluffy powder.

3.2.2 Characterization by Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). Infuse the solution into the mass spectrometer.

-

Expected Mass: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 847.44 Da.

HIV-1 Protease Activity Assay Protocol

This protocol describes a generic endpoint assay using HPLC to detect the cleavage of Ac-SQNYPVV-NH2.

3.3.1 Materials and Reagents

-

Recombinant HIV-1 Protease

-

This compound (Substrate)

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA)

-

Test compounds (potential inhibitors) dissolved in DMSO

3.3.2 Assay Procedure

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

A final concentration of 50-100 µM of the peptide substrate.

-

Test compound or DMSO (for control).

-

-

Enzyme Initiation: Initiate the reaction by adding recombinant HIV-1 protease to a final concentration of 10-50 nM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of 10% TFA.

-

Analysis by RP-HPLC:

-

Analyze the quenched reaction mixture by RP-HPLC using a C18 analytical column.

-

Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the uncleaved substrate from the two cleavage products (Ac-Ser-Gln-Asn-Tyr-OH and H-Pro-Val-Val-NH2).

-

Monitor the elution profile at 220 nm.

-

-

Data Analysis: Quantify the peak areas of the substrate and one of the products. Calculate the percentage of substrate cleavage. For inhibitor screening, calculate the percent inhibition relative to the DMSO control.

Mandatory Visualizations

Signaling Pathway: Enzymatic Cleavage

The following diagram illustrates the cleavage of this compound by HIV-1 Protease.

Experimental Workflow

The following diagram outlines the complete workflow from peptide synthesis to its use in an enzymatic assay.

Conclusion

This compound is a critical reagent for the study of HIV-1 protease and the development of its inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its synthesis, characterization, and application in a research setting. Adherence to best practices in peptide synthesis, particularly regarding the protection of asparagine and glutamine side chains, is essential for obtaining high-purity material for reliable and reproducible experimental results.

References

- 1. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Physical and chemical properties of Ac-SQNYPVV-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of the synthetic peptide Ac-SQNYPVV-NH2. Due to the absence of specific literature for this novel peptide, this guide synthesizes theoretical calculations, estimations based on the constituent amino acids, and standard protocols for peptide synthesis, purification, and characterization. It is intended to serve as a foundational resource for researchers initiating studies with this molecule.

Core Physical and Chemical Properties

The peptide Ac-SQNYPVV-NH2 is a heptapeptide (B1575542) with the sequence Ser-Gln-Asn-Tyr-Pro-Val-Val. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). These modifications are common in synthetic peptides to increase stability by mimicking native protein structures and preventing enzymatic degradation.

Quantitative Data Summary

The following table summarizes the calculated and estimated physicochemical properties of Ac-SQNYPVV-NH2.

| Property | Value | Method of Determination |

| Molecular Formula | C₃₉H₆₁N₁₁O₁₁ | Calculation |

| Average Molecular Weight | 876.0 g/mol | Calculation |

| Monoisotopic Molecular Weight | 875.4556 g/mol | Calculation |

| Amino Acid Sequence | Ser-Gln-Asn-Tyr-Pro-Val-Val | - |

| N-terminal Modification | Acetyl | - |

| C-terminal Modification | Amide | - |

| Estimated Isoelectric Point (pI) | 5.5 - 6.5 | Estimation based on amino acid composition |

| Estimated Solubility | Soluble in water and aqueous buffers. May require sonication. For hydrophobic peptides, organic solvents like DMSO or DMF can be used as a primary solvent.[1] | Estimation based on hydrophilicity of constituent amino acids |

| Purity (Typical) | >95% | RP-HPLC |

Storage and Handling

Proper storage is critical to maintain the integrity of the peptide.

-

Long-term Storage: For optimal stability, lyophilized Ac-SQNYPVV-NH2 should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant.[2][3] Under these conditions, the peptide can be stable for several years.[2]

-

Short-term Storage: Once in solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C.[4] Peptide solutions are susceptible to microbial contamination; therefore, sterile buffers should be used.[3]

-

Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, as peptides are often hygroscopic.[2][4]

Experimental Protocols

The following sections detail standard methodologies for the synthesis, purification, and characterization of Ac-SQNYPVV-NH2.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing synthetic peptides.[5][6] The Fmoc/tBu strategy is widely used.[6][7]

Protocol:

-

Resin Selection and Loading: A Rink amide resin is suitable for the synthesis of a C-terminally amidated peptide.[8] The first amino acid (Fmoc-Val-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[8]

-

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.[5] This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Val, Pro, Tyr, Asn, Gln, Ser).

-

N-terminal Acetylation: After the final amino acid has been coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.

Figure 1. General workflow for the solid-phase peptide synthesis of Ac-SQNYPVV-NH2.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for the purification of synthetic peptides.[9][10]

Protocol:

-

Column: A C18 stationary phase is commonly used for peptide purification.[10]

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: The crude peptide is dissolved in a minimal amount of Mobile Phase A and injected onto the column. A linear gradient of increasing Mobile Phase B is used to elute the peptide. The separation is based on the hydrophobicity of the peptide and its impurities.

-

Fraction Collection: Fractions are collected and analyzed for purity.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization: Mass Spectrometry and HPLC

The identity and purity of the final peptide product are confirmed using mass spectrometry and analytical RP-HPLC.[11][12]

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.[13][14] The observed mass should match the calculated theoretical mass.

-

Analytical RP-HPLC: The purity of the final peptide is assessed by analytical RP-HPLC using a similar method as for purification but on an analytical scale.[15] The peptide should ideally appear as a single sharp peak.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of Ac-SQNYPVV-NH2 is unknown, synthetic peptides are often designed as inhibitors or modulators of protein-protein interactions or enzyme activity. For illustrative purposes, a hypothetical signaling pathway is presented where Ac-SQNYPVV-NH2 acts as an inhibitor of a kinase.

Disclaimer: The following diagram represents a hypothetical mechanism of action and is for illustrative purposes only.

Figure 2. Hypothetical signaling pathway showing Ac-SQNYPVV-NH2 as a Kinase B inhibitor.

This guide provides a foundational understanding of the peptide Ac-SQNYPVV-NH2 based on theoretical calculations and established methodologies. Experimental validation of these properties is essential for any research application.

References

- 1. 合成肽的处理和储存实验方案 [sigmaaldrich.com]

- 2. lifetein.com [lifetein.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. hplc.eu [hplc.eu]

A Technical Guide to the Molecular Characteristics of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, weight, and the experimental methodologies used to determine these properties for the synthetic peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2. This peptide, a known substrate for HIV-1 protease, serves as a critical tool in antiviral research and drug development.[1][2]

Molecular Properties

The fundamental characteristics of the peptide are summarized below. These values are derived from its amino acid sequence and terminal modifications (N-terminal acetylation and C-terminal amidation). N-terminal acetylation and C-terminal amidation are common modifications that reduce the overall charge of a peptide and can increase its stability and ability to mimic native proteins.[3]

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C₃₈H₅₈N₁₀O₁₂[2][4] |

| Average Molecular Weight | 846.93 g/mol [1][2] |

| Monoisotopic Mass | 846.4236 Da[4] |

Experimental Determination of Molecular Weight

The precise determination of a peptide's molecular weight is fundamental for its identification and characterization. Mass spectrometry (MS) is the definitive technique for this purpose, offering high accuracy and sensitivity.[5][6]

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine their molecular weight.[5] The two most common soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5][7]

1. Sample Preparation:

-

Solubilization: The peptide is dissolved in a solvent compatible with the chosen ionization method. For ESI, a mixture of water and an organic solvent like acetonitrile (B52724) with 0.1% formic acid is typical.[5]

-

Desalting: It is crucial to remove salts and other contaminants that can interfere with ionization. This is often achieved using reversed-phase chromatography, such as with a C18 ZipTip.[5]

2. Ionization:

-

Electrospray Ionization (ESI): ESI is a soft ionization method that generates gaseous ions from a liquid solution.[5] It is particularly useful for peptides as it often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of molecules with masses that exceed the mass range of the analyzer.[5][8]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide sample is co-crystallized with a matrix. A laser pulse vaporizes the matrix, which carries the peptide into the gas phase as a singly charged ion ([M+H]⁺).[5]

3. Mass Analysis and Detection:

-

The generated ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight, TOF).

-

The detector records the abundance of ions at each m/z value.

4. Data Interpretation:

-

ESI Spectrum: The resulting spectrum shows a series of peaks corresponding to different charge states. The molecular weight can be calculated from this charge state envelope.[5][8]

-

MALDI Spectrum: The spectrum typically shows a single prominent peak for the singly charged ion ([M+H]⁺). The molecular weight is determined by subtracting the mass of a proton (~1.007 Da) from the measured m/z.[5]

Caption: Workflow for peptide molecular weight determination via mass spectrometry.

Experimental Confirmation of Peptide Sequence

While mass spectrometry provides the molecular weight, confirming the amino acid sequence is essential for validating the peptide's identity. Edman degradation is a classic chemical method for this purpose.

Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[9] It involves a stepwise removal and identification of one amino acid at a time.

1. Coupling: The N-terminal amino acid of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) derivative.[10][11]

2. Cleavage: Under acidic conditions (using trifluoroacetic acid), the PTC-derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative, leaving the rest of the peptide intact.[10][11]

3. Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[10] This PTH derivative is then identified using chromatography (e.g., HPLC) by comparing its retention time to known standards.[11]

4. Repetitive Cycles: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.[10][12] This process is repeated for up to 30-50 residues.[9]

Caption: The four-step cyclical process of Edman degradation for peptide sequencing.

Application in Research: HIV-1 Protease Assay

This compound is used as a substrate in assays to measure the activity of HIV-1 protease and to screen for potential inhibitors.[1][2]

Caption: Experimental workflow for screening HIV-1 protease inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. lifetein.com [lifetein.com]

- 4. PubChemLite - this compound (C38H58N10O12) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. msf.ucsf.edu [msf.ucsf.edu]

- 9. Edman degradation - Wikipedia [en.wikipedia.org]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 12. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ac-SQNYPVV-NH2 in HIV Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus (HIV) continues to be a major global health challenge, necessitating ongoing research into the virus's life cycle and the development of novel therapeutic agents. A critical enzyme in the HIV life cycle is HIV-1 protease, an aspartyl protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of infectious virions. Consequently, HIV-1 protease has been a primary target for antiretroviral drug development. The study of this enzyme, including the screening and characterization of inhibitors, relies on the use of specific substrates. This technical guide focuses on the peptide Ac-SQNYPVV-NH2, a synthetic substrate that plays a significant role in HIV research by enabling the detailed study of HIV-1 protease activity.

Ac-SQNYPVV-NH2: A Substrate for HIV-1 Protease

Ac-SQNYPVV-NH2, with the full chemical name Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, is a heptapeptide (B1575542) that serves as a substrate for HIV-1 protease. Its sequence is derived from a natural cleavage site within the HIV polyprotein, making it a relevant tool for studying the enzyme's function. The peptide is acetylated at the N-terminus and amidated at the C-terminus, modifications that mimic the structure of a peptide bond within a larger protein and prevent degradation by exopeptidases.

The primary application of Ac-SQNYPVV-NH2 in HIV research is in enzymatic assays to measure the activity of HIV-1 protease. By acting as a substrate, it allows researchers to quantify the rate of cleavage by the enzyme. This is fundamental for:

-

Characterizing the kinetic properties of HIV-1 protease.

-

Screening for and evaluating the potency of HIV-1 protease inhibitors.

-

Studying the impact of mutations in the protease enzyme on its activity and inhibitor resistance.

Quantitative Data

The interaction between Ac-SQNYPVV-NH2 and HIV-1 protease has been characterized by specific kinetic parameters. These values are crucial for designing and interpreting enzymatic assays.

| Parameter | Value | Description |

| K_M | 5.5 mM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme. |

| k_cat | 54 s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with the substrate. |

Experimental Protocols

The cleavage of Ac-SQNYPVV-NH2 by HIV-1 protease can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for non-labeled peptide substrates.

Generalized HPLC-Based HIV-1 Protease Inhibition Assay Protocol

This protocol describes a general procedure for determining the inhibitory activity of a compound against HIV-1 protease using Ac-SQNYPVV-NH2 as a substrate.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT. Prepare fresh and keep on ice.

-

HIV-1 Protease Stock Solution: Reconstitute lyophilized recombinant HIV-1 protease in the assay buffer to a desired stock concentration (e.g., 1 µM). Aliquot and store at -80°C.

-

Substrate Stock Solution: Dissolve Ac-SQNYPVV-NH2 in the assay buffer to a stock concentration of 10 mM. Store at -20°C.

-

Inhibitor Stock Solution: Dissolve the test inhibitor in 100% DMSO to a high concentration (e.g., 10 mM).

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in deionized water.

2. Assay Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a no-inhibitor control (with DMSO vehicle) and a no-enzyme control.

-

In a microcentrifuge tube or a 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle)

-

HIV-1 Protease solution (diluted to the final working concentration, e.g., 50 nM)

-

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the Ac-SQNYPVV-NH2 substrate to a final concentration of 200 µM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of the quenching solution (10% TFA).

3. HPLC Analysis:

-

Analyze the reaction mixtures by reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 220 nm.

-

-

The substrate (Ac-SQNYPVV-NH2) and its cleavage products will elute at different retention times.

-

Quantify the peak areas of the substrate and/or one of the cleavage products.

4. Data Analysis:

-

Calculate the percentage of substrate cleavage for each reaction.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Mandatory Visualizations

HIV Life Cycle and the Role of Protease

Caption: The HIV life cycle, highlighting the critical role of HIV protease in the maturation of new, infectious virions.

Experimental Workflow for HIV-1 Protease Inhibition Assay

Caption: A generalized workflow for an HPLC-based HIV-1 protease inhibition assay using Ac-SQNYPVV-NH2.

A Technical Guide to the Mechanism of Action of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 with HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational processing of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Understanding the interaction between HIV-1 protease and its substrates is paramount for the development of effective inhibitors. This technical guide focuses on the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, a synthetic substrate that mimics a natural cleavage site for HIV-1 protease. It is widely utilized in enzymatic assays to characterize the activity of the protease and to screen for potential inhibitors. This document provides an in-depth overview of its mechanism of action, quantitative kinetic data, and detailed experimental protocols for its use.

Mechanism of Action: Substrate Recognition and Cleavage

This compound acts as a substrate for HIV-1 protease, binding to the active site of the enzyme and being subsequently hydrolyzed. The peptide sequence corresponds to the p17/p24 cleavage site in the HIV-1 Gag polyprotein. The mechanism of action involves several key steps:

-

Substrate Binding: The peptide binds to the active site cleft of the dimeric HIV-1 protease. The active site is located at the interface of the two identical monomers and contains the catalytic triad (B1167595) (Asp-Thr-Gly). The binding is guided by a combination of hydrogen bonds and hydrophobic interactions between the amino acid residues of the substrate and the protease. The flexible "flap" regions of the protease close over the bound substrate, creating a stabilized enzyme-substrate complex.

-

Catalysis: The catalytic mechanism is characteristic of aspartic proteases. A water molecule, activated by one of the aspartic acid residues of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (between Tyrosine and Proline in this substrate). The other aspartic acid residue donates a proton to the nitrogen of the peptide bond, facilitating its cleavage.

-

Product Release: Following the hydrolysis of the peptide bond, the two resulting peptide fragments are released from the active site, and the enzyme is regenerated for another catalytic cycle.

The specificity of HIV-1 protease is not determined by a strict consensus sequence but rather by the overall shape and hydrophobicity of the substrate residues that occupy the various binding pockets (S4 to S4') within the active site.

Quantitative Data

The interaction between this compound and HIV-1 protease has been characterized kinetically. The following table summarizes the key kinetic parameters for the cleavage of this substrate by the enzyme.[1]

| Substrate | Enzyme | KM (mM) | kcat (s-1) |

| This compound | HIV-1 Protease | 5.5 | 54 |

Table 1: Kinetic Constants for the Cleavage of this compound by HIV-1 Protease. [1]

Experimental Protocols

The peptide this compound is a valuable tool for in vitro HIV-1 protease assays. Below are detailed methodologies for a typical HPLC-based enzyme inhibition assay.

High-Performance Liquid Chromatography (HPLC)-Based HIV-1 Protease Inhibition Assay

This assay measures the activity of HIV-1 protease by quantifying the cleavage of the substrate this compound into two smaller peptide fragments. The substrate and its cleavage products are separated and quantified by reverse-phase HPLC.

Materials and Reagents:

-

Recombinant HIV-1 Protease

-

Substrate: this compound

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)

-

Inhibitor compounds (dissolved in DMSO)

-

Quenching Solution: 10% trifluoroacetic acid (TFA) in water

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

96-well microplate

-

Incubator

Procedure:

-

Enzyme Preparation: Prepare a stock solution of recombinant HIV-1 protease in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be at or near the KM value (e.g., 5.5 mM).

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compounds in DMSO.

-

Assay Setup:

-

In a 96-well microplate, add 10 µL of the inhibitor solution (or DMSO for control wells) to each well.

-

Add 70 µL of the assay buffer to each well.

-

Add 10 µL of the HIV-1 protease solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at 37°C.

-

To start the enzymatic reaction, add 10 µL of the substrate solution to each well. The final reaction volume is 100 µL.

-

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Quenching the Reaction: Stop the reaction by adding 10 µL of the quenching solution (10% TFA) to each well.

-

HPLC Analysis:

-

Inject a suitable volume (e.g., 50 µL) of the quenched reaction mixture onto the C18 reverse-phase HPLC column.

-

Separate the substrate and its cleavage products using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% Mobile Phase B over 20 minutes).

-

Monitor the elution profile by measuring the absorbance at 220 nm.

-

Quantify the peak areas corresponding to the uncleaved substrate and the cleavage products.

-

-

Data Analysis:

-

Calculate the percentage of substrate cleavage for each reaction.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Calculate the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of Substrate Cleavage

References

Methodological & Application

Application Notes and Protocols for the Use of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in HIV-1 Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, also known as Ac-SQNYPVV-NH2, is a synthetic peptide that serves as a substrate for the Human Immunodeficiency Virus type 1 (HIV-1) protease.[1] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.

These application notes provide detailed protocols for utilizing this compound in enzyme assays to screen for and characterize inhibitors of HIV-1 protease. The protocols described herein are foundational for high-throughput screening and detailed kinetic analysis of potential antiretroviral compounds.

Product Information

| Property | Value |

| Peptide Sequence | This compound |

| Molecular Formula | C₃₈H₅₈N₁₀O₁₂ |

| Molecular Weight | 846.93 g/mol |

| CAS Number | 121822-32-0 |

| Purity | >95% (as determined by HPLC) |

| Storage | Store at -20°C. For long-term storage, store at -80°C. |

HIV-1 Protease and its Role in the Viral Life Cycle

HIV-1 protease is an aspartic protease that functions as a homodimer. It is encoded by the viral pol gene. During the late stages of viral replication, the protease cleaves the Gag and Gag-Pol polyproteins at specific sites to yield mature structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This proteolytic processing is indispensable for the assembly of infectious viral particles.[2][3] Therefore, HIV-1 protease is a prime target for antiviral drug development.

Below is a diagram illustrating the life cycle of HIV and the critical role of the protease.

Caption: The HIV life cycle and the central role of protease in viral maturation.

Quantitative Data

The following table summarizes the known kinetic parameters for the cleavage of this compound by HIV-1 protease. This data is essential for designing kinetic experiments and for the comparative analysis of enzyme inhibitors.

| Parameter | Value | Reference |

| K_m | 5.5 mM | Echelon Biosciences |

| k_cat | 54 s⁻¹ | Echelon Biosciences |

Experimental Protocols

Two primary methods for measuring HIV-1 protease activity using the this compound substrate are detailed below: a High-Performance Liquid Chromatography (HPLC)-based assay for direct quantification of substrate cleavage and a more adaptable Förster Resonance Energy Transfer (FRET)-based assay for high-throughput screening (requires a modified FRET-labeled version of the substrate).

Protocol 1: HPLC-Based HIV-1 Protease Activity Assay

This method allows for the direct measurement of substrate consumption and product formation, providing a robust and accurate determination of enzyme activity.

1. Materials and Reagents

-

This compound (Substrate)

-

Recombinant HIV-1 Protease

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

-

Control Inhibitor: Pepstatin A (1 µM final concentration)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

2. Experimental Workflow

Caption: Workflow for the HPLC-based HIV-1 protease assay.

3. Detailed Procedure

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range from 0.5 to 10 mM is recommended).

-

Enzyme Preparation: Dilute the recombinant HIV-1 protease in cold Assay Buffer to a working concentration (e.g., 100-200 nM). Keep the enzyme on ice.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Assay Buffer

-

Substrate solution

-

Test inhibitor (dissolved in DMSO, final DMSO concentration should be <1%) or DMSO for control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction: Add the diluted HIV-1 protease to the pre-warmed reaction mixture to initiate the reaction. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure initial velocity conditions (less than 15% substrate cleavage).

-

Stop Reaction: Terminate the reaction by adding an equal volume of Quenching Solution (10% TFA).

-

HPLC Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Inject a defined volume (e.g., 20 µL) of the supernatant onto a C18 reverse-phase HPLC column.

-

Elute the substrate and cleavage products using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile by measuring absorbance at 214 nm or 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the intact substrate and the cleaved products based on their retention times (determined from control runs).

-

Integrate the peak areas to quantify the amount of substrate consumed and product formed.

-

Calculate the percentage of substrate cleavage or the initial reaction velocity.

-

Protocol 2: FRET-Based High-Throughput Screening Assay

This method is suitable for screening large numbers of potential inhibitors. It requires a modified version of the substrate where the peptide is flanked by a fluorescent donor and a quencher molecule. Upon cleavage, the donor and quencher are separated, resulting in an increase in fluorescence.

1. Materials and Reagents

-

FRET-labeled HIV-1 Protease Substrate (e.g., with an EDANS/DABCYL pair)

-

Recombinant HIV-1 Protease

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7

-

Control Inhibitor: Pepstatin A (1 µM final concentration)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

2. Detailed Procedure

-

Reagent Preparation: Prepare stock solutions of the FRET substrate, HIV-1 protease, and test compounds in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Test inhibitor or DMSO (for controls)

-

FRET substrate (final concentration typically in the low micromolar range, as per manufacturer's instructions)

-

-

Initiate Reaction: Add the diluted HIV-1 protease to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Calculate the percent inhibition for each test compound relative to the uninhibited control.

-

Determine the IC₅₀ value for active compounds by plotting percent inhibition against a range of inhibitor concentrations.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Presence of inhibitors in reagents | Use high-purity reagents. | |

| High background in HPLC | Contaminated solvents or reagents | Use HPLC-grade solvents and fresh reagents. |

| Incomplete protein precipitation | Ensure complete precipitation and centrifugation before injection. | |

| Variable results in FRET assay | Photobleaching of the fluorophore | Reduce the intensity of the excitation light or the measurement frequency. |

| Autofluorescence of test compounds | Run a control with the compound and substrate without the enzyme to measure background fluorescence. |

By following these detailed application notes and protocols, researchers can effectively utilize the this compound peptide substrate for the robust and reliable assessment of HIV-1 protease activity and the characterization of its inhibitors.

References

Application Notes and Protocols for HIV-1 Protease Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of HIV-1 protease using the synthetic peptide substrate Ac-SQNYPVV-NH2. This assay is a valuable tool for studying the kinetic properties of the enzyme and for screening potential inhibitors. The protocol is based on the separation and quantification of the substrate and its cleavage products by reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction

Human Immunodeficiency Virus 1 (HIV-1) protease is an essential enzyme for the replication of the virus. It is a dimeric aspartyl protease responsible for the cleavage of the Gag and Gag-Pol polyproteins, which are precursors to the structural proteins and enzymes of the virus. Inhibition of HIV-1 protease prevents the maturation of viral particles, rendering them non-infectious. As such, HIV-1 protease is a major target for antiretroviral therapy.

The peptide substrate Ac-SQNYPVV-NH2 mimics a natural cleavage site for HIV-1 protease. The enzyme cleaves the peptide bond between the tyrosine (Y) and proline (P) residues. The rate of this cleavage can be monitored to determine the enzymatic activity.

Principle of the Assay

The HIV-1 protease activity assay is based on the enzymatic cleavage of the substrate Ac-SQNYPVV-NH2. The reaction is initiated by the addition of the enzyme to a solution containing the substrate. After a defined incubation period, the reaction is stopped, and the mixture is analyzed by RP-HPLC. The substrate and its cleavage products, Ac-SQNY and PVV-NH2, are separated and quantified by their absorbance at a specific wavelength (typically 214 nm or 280 nm). The amount of product formed over time is used to calculate the reaction velocity and, subsequently, the enzyme's activity.

Quantitative Data

The following tables summarize key quantitative data for the HIV-1 protease assay using the Ac-SQNYPVV-NH2 substrate.

Table 1: Kinetic Parameters for Ac-SQNYPVV-NH2

| Parameter | Value | Reference |

| Michaelis Constant (KM) | 5.5 mM | [1] |

| Catalytic Constant (kcat) | 54 s-1 | [1] |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Condition |

| pH | 5.6 |

| Temperature | 37°C |

| Buffer | 0.25 M Potassium Phosphate (B84403) |

| Additives | 7.5% Glycerol (B35011), 1 mM EDTA, 5 mM DTT, 2 M NaCl |

Table 3: Representative Inhibition Constants (Ki) of Common HIV-1 Protease Inhibitors

Note: These Ki values were determined using various peptide substrates and are provided as a reference. The actual Ki values with Ac-SQNYPVV-NH2 may vary.

| Inhibitor | Ki (nM) |

| Lopinavir | 0.007 |

| Ritonavir | 0.015 |

| Saquinavir | 0.12 |

Experimental Protocols

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Substrate: Ac-SQNYPVV-NH2

-

Potassium phosphate, monobasic and dibasic

-

Glycerol

-

Ethylenediaminetetraacetic acid (EDTA)

-

Dithiothreitol (DTT)

-

Sodium chloride (NaCl)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

HPLC system with a C18 reverse-phase column and UV detector

Preparation of Solutions

-

Assay Buffer (0.25 M Potassium Phosphate, pH 5.6, 7.5% Glycerol, 1 mM EDTA, 5 mM DTT, 2 M NaCl):

-

Prepare a 0.25 M potassium phosphate buffer by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions to achieve a pH of 5.6.

-

To the final volume of buffer, add glycerol to a final concentration of 7.5% (v/v), EDTA to 1 mM, DTT to 5 mM, and NaCl to 2 M.

-

Filter the buffer through a 0.22 µm filter.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve a calculated amount of Ac-SQNYPVV-NH2 in the Assay Buffer to achieve a final concentration of 10 mM.

-

Store in aliquots at -20°C.

-

-

Enzyme Stock Solution:

-

Prepare a stock solution of HIV-1 protease in a suitable buffer (e.g., as recommended by the supplier).

-

The final concentration should be determined based on the specific activity of the enzyme lot.

-

Store in aliquots at -80°C.

-

-

Reaction Stop Solution (10% TFA):

-

Carefully add 10 ml of TFA to 90 ml of ultrapure water.

-

Assay Procedure

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

-

Assay Buffer

-

Substrate stock solution (to achieve the desired final concentration, typically ranging from 0.1 to 10 mM for kinetic studies)

-

For inhibitor screening, add the inhibitor at various concentrations.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small volume of the HIV-1 protease stock solution to the pre-warmed reaction mixture.

-

Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes). The incubation time should be optimized to ensure that the reaction is in the linear range (less than 15% substrate conversion).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of the 10% TFA stop solution.

-

Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 20 µl) onto a C18 reverse-phase column.

-

Separate the substrate and products using a gradient of acetonitrile in water, both containing 0.1% TFA. A suggested gradient is:

-

0-5 min: 5% Acetonitrile

-

5-25 min: 5% to 95% Acetonitrile (linear gradient)

-

25-30 min: 95% Acetonitrile

-

30-35 min: 95% to 5% Acetonitrile

-

35-40 min: 5% Acetonitrile

-

-

Monitor the elution profile at 214 nm or 280 nm.

-

Identify the peaks corresponding to the substrate (Ac-SQNYPVV-NH2) and the cleavage products (Ac-SQNY and PVV-NH2) based on their retention times, which should be determined using standards.

-

Data Analysis

-

Integrate the peak areas of the substrate and the product(s).

-

Create a standard curve by injecting known concentrations of the product to correlate peak area with concentration.

-

Calculate the concentration of the product formed in the enzymatic reaction.

-

Determine the initial reaction velocity (v) in µM/min.

-

For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Visualizations

HIV-1 Life Cycle and the Role of Protease

Caption: HIV-1 life cycle highlighting the critical role of protease in viral maturation.

Experimental Workflow for HIV-1 Protease Assay

Caption: Step-by-step workflow for the HPLC-based HIV-1 protease activity assay.

Logical Relationship in Enzyme Kinetics and Inhibition

Caption: Relationship between enzyme, substrate, and competitive inhibitor in a typical reaction.

References

Application Notes and Protocols for Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in HIV-1 Protease Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a synthetic peptide that serves as a substrate for the Human Immunodeficiency Virus 1 (HIV-1) protease, an essential enzyme for viral replication.[1][2] The cleavage of polyproteins by HIV-1 protease is a critical step in the viral life cycle, making it a prime target for antiviral drug development. This octapeptide, with the sequence Ac-SQNYPVV-NH2, mimics a natural cleavage site for the HIV-1 protease. Its use in a peptidolytic assay allows for the quantification of protease activity and, consequently, the screening of potential inhibitors.[1][2] These application notes provide detailed protocols for utilizing this peptide substrate in high-throughput screening (HTS) campaigns to identify novel HIV-1 protease inhibitors.

Principle of the Assay